molecular formula C7H7BrOS B1629750 2-bromo-1-(3-methylthiophen-2-yl)ethanone CAS No. 62466-11-9

2-bromo-1-(3-methylthiophen-2-yl)ethanone

Cat. No.: B1629750
CAS No.: 62466-11-9
M. Wt: 219.1 g/mol
InChI Key: YUTFYMWVGAJBOG-UHFFFAOYSA-N
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Description

2-bromo-1-(3-methylthiophen-2-yl)ethanone: is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(3-methylthiophen-2-yl)ethanone typically involves the bromination of 1-(3-methylthiophen-2-yl)ethan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-1-(3-methylthiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group on the thiophene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(3-methylthiophen-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(3-carboxythiophen-2-yl)ethan-1-one.

Scientific Research Applications

2-bromo-1-(3-methylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-methylthiophen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(3-methylphenyl)ethan-1-one
  • 2-Bromo-1-(3-methylbenzothiophen-2-yl)ethan-1-one
  • 2-Bromo-1-(3-methyl-2-thienyl)ethanone

Comparison: 2-bromo-1-(3-methylthiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or benzothiophene analogs

Properties

CAS No.

62466-11-9

Molecular Formula

C7H7BrOS

Molecular Weight

219.1 g/mol

IUPAC Name

2-bromo-1-(3-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H7BrOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3

InChI Key

YUTFYMWVGAJBOG-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=O)CBr

Canonical SMILES

CC1=C(SC=C1)C(=O)CBr

Origin of Product

United States

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